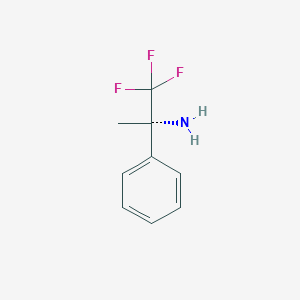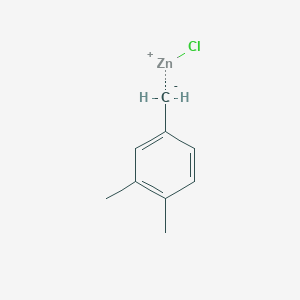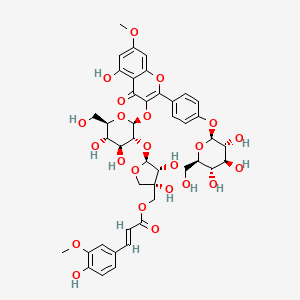
tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate: is an organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, and the presence of the tert-butyl group and the oxo functional group in this compound makes it particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate typically involves the reaction of a suitable azepane precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the presence of a base like triethylamine helps in the formation of the desired product.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide under metal-free conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the oxo group converted to a hydroxyl group.
Substitution: Substituted derivatives where the tert-butyl group is replaced by the nucleophile.
Applications De Recherche Scientifique
tert-Butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of enzyme activity and subsequent biochemical pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2R)-2-oxiranylmethyl carbonate
- tert-Butyl (1S,2R,4S)-2-[(4-methoxybenzyl)oxy]-4-vinylcyclobutyl carbonate
- tert-Butyl 8-quinolinyl carbonate
Comparison: tert-Butyl (2R)-2-methyl-4-oxo-azepane-1-carboxylate is unique due to its specific azepane structure and the presence of the oxo functional group. This makes it distinct from other tert-butyl esters, which may have different ring structures or functional groups. The unique reactivity pattern of the tert-butyl group in this compound also contributes to its distinct chemical behavior .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-methyl-4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
WWOXIDDANMMCNY-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)CCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC1CC(=O)CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
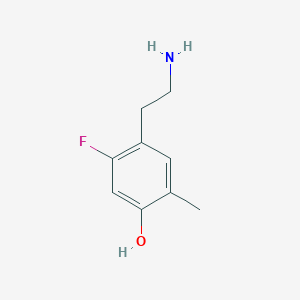


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)
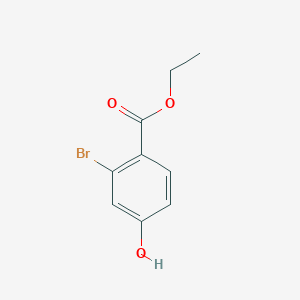
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
